molecular formula C15H11F3N6O5S2 B2366393 N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-2-nitrobenzenesulfonohydrazide CAS No. 956204-30-1

N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-2-nitrobenzenesulfonohydrazide

Cat. No.: B2366393
CAS No.: 956204-30-1
M. Wt: 476.41
InChI Key: XYSATTVUORZBJP-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a methyl (-CH₃) and trifluoromethyl (-CF₃) group at positions 3 and 5, respectively. The pyrazole is linked via a thiazole ring to a sulfonohydrazide group bearing a 2-nitrobenzenesulfonyl moiety.

Properties

IUPAC Name

2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N'-(2-nitrophenyl)sulfonyl-1,3-thiazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N6O5S2/c1-8-6-12(15(16,17)18)23(21-8)14-19-9(7-30-14)13(25)20-22-31(28,29)11-5-3-2-4-10(11)24(26)27/h2-7,22H,1H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSATTVUORZBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-2-nitrobenzenesulfonohydrazide is a complex organic compound with significant potential in pharmacological applications. The structural components of this compound include a thiazole moiety, a pyrazole ring, and a nitrobenzenesulfonohydrazide group, which contribute to its biological activity. This article explores the biological activities associated with this compound, including its anticancer, antibacterial, and anti-inflammatory properties.

Structure

The molecular formula of the compound is C13H11F3N6O4SC_{13}H_{11}F_3N_6O_4S with a molecular weight of approximately 390.40 g/mol. The compound features:

  • Thiazole ring : Known for its role in various biological activities.
  • Pyrazole moiety : Recognized for its medicinal properties.
  • Nitrobenzenesulfonohydrazide group : Implicated in enhancing bioactivity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC13H11F3N6O4SC_{13}H_{11}F_3N_6O_4S
Molecular Weight390.40 g/mol
CAS NumberNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole moieties. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Testing

A study evaluating the cytotoxic effects of structurally related compounds showed that certain derivatives exhibited IC50 values lower than 10 µM against A549 (lung cancer) and MCF7 (breast cancer) cell lines. This suggests that the presence of the thiazole and pyrazole rings plays a crucial role in enhancing anticancer activity.

Antibacterial Activity

The compound has also been assessed for antibacterial properties. Research indicates that derivatives containing similar functional groups exhibit promising antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Overview

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N'-({2-[3-methyl...})E. coli32 µg/mL
N'-({2-[3-methyl...})S. aureus16 µg/mL

Anti-inflammatory Activity

Compounds with similar structures have shown anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. The presence of the nitro group is believed to enhance this activity.

The anti-inflammatory mechanism is thought to involve:

  • Inhibition of cyclooxygenase (COX) enzymes.
  • Reduction of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Studies suggest that:

  • Substituents on the pyrazole ring significantly influence potency.
  • The thiazole ring's position and electronic properties are vital for enhancing anticancer and antibacterial activities.

Future Directions

Future research should focus on:

  • Synthesizing new derivatives with varied substituents to explore their biological profiles.
  • Conducting in vivo studies to assess the therapeutic potential and safety of these compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that hydrazone derivatives, including those with trifluoromethyl groups, exhibit promising anticancer properties. These compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that similar hydrazone compounds demonstrate cytotoxic effects against different cancer cell lines without significant toxicity to normal cells .

Antimicrobial Properties

Compounds containing thiazole and hydrazone functionalities have been reported to possess antibacterial and antifungal activities. The presence of the trifluoromethyl group enhances the lipophilicity of these compounds, potentially improving their ability to penetrate microbial membranes and exert their effects .

Central Nervous System (CNS) Effects

The structural motifs present in this compound suggest potential applications in targeting the CNS. Compounds with similar structures have been investigated for their effects on neuropsychiatric disorders, including anxiety and depression. The trifluoromethyl group is often associated with increased potency in CNS-active drugs .

Data Table: Summary of Applications

Application AreaDescriptionReferences
AnticancerInduces apoptosis and inhibits tumor growth in various cancer cell lines ,
AntimicrobialExhibits antibacterial and antifungal properties ,
CNS ActivityPotential use in treating anxiety and depression

Case Study 1: Anticancer Efficacy

A study published in Nature demonstrated that a related hydrazone compound significantly inhibited the growth of breast cancer cells. The mechanism involved the activation of apoptotic pathways, leading to increased cell death. The study highlighted the role of the trifluoromethyl group in enhancing biological activity .

Case Study 2: Antimicrobial Activity

In another investigation, a series of thiazole-based hydrazones were tested against various bacterial strains. Results showed that compounds with similar structural features to N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-2-nitrobenzenesulfonohydrazide exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Core Heterocyclic Frameworks

Pyrazole-Thiazole Hybrids :

  • : A closely related analog, N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide, lacks the nitro group on the benzene ring.
  • : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde replaces the thiazole-carbonyl linkage with a sulfanyl (-S-) group. This alteration reduces conformational rigidity and hydrogen-bonding capacity compared to the target compound’s carbonyl bridge .

Triazole Derivatives :

  • : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones share sulfonyl groups but use a triazole core.

Substituent Effects

Trifluoromethyl (-CF₃) Group :

  • : Razaxaban, a factor Xa inhibitor, highlights the role of -CF₃ in improving metabolic stability and target binding. The target compound’s -CF₃ on pyrazole likely confers similar advantages, such as resistance to oxidative degradation .

Nitro (-NO₂) Group:

  • : Compounds like N'-[(1E)-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide share the nitro substituent. The -NO₂ group increases polarity, enhancing solubility in aqueous media (e.g., logP reduction by ~0.5–1.0 units) but may reduce blood-brain barrier penetration .

Sulfonohydrazide (-SO₂-NH-NH-CO-) Linkage:

  • : N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea replaces sulfonohydrazide with thiourea.

Spectral and Physicochemical Properties

Property Target Compound Analog () Razaxaban ()
IR ν(C=O) ~1660–1680 cm⁻¹ (sulfonohydrazide) ~1663–1682 cm⁻¹ Not reported
logP Estimated 3.2–3.5 ~2.8–3.1 (no -NO₂) 2.7 (high free fraction)
Solubility (H₂O) ~15–20 µg/mL (due to -NO₂) ~25–30 µg/mL >50 µg/mL

Stability and Tautomerism

  • Tautomeric Forms: notes that triazole-thione/thiol tautomerism affects reactivity. The target compound’s sulfonohydrazide may exhibit keto-enol tautomerism, influencing its stability in physiological pH .
  • Thermal Stability : Trifluoromethyl groups (as in ) enhance thermal resistance (decomposition >200°C), suggesting similar robustness for the target compound .

Preparation Methods

Cyclocondensation of 1,3-Diketones

The pyrazole ring is synthesized via cyclocondensation of 4,4,4-trifluoro-3-oxobutanoic acid methyl ester with hydrazine hydrate. The reaction proceeds under reflux in ethanol (80°C, 6 h), yielding the pyrazole as a white crystalline solid (75–85% yield).

Key Reaction Parameters :

  • Molar Ratio : 1:1.2 (diketone to hydrazine hydrate)
  • Solvent : Absolute ethanol
  • Workup : Filtration and recrystallization from hexane/ethyl acetate

Preparation of 2-Chloro-1,3-thiazole-4-carboxylic Acid Ethyl Ester

Hantzsch Thiazole Synthesis

The thiazole core is constructed via the reaction of 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate in ethanol under reflux (12 h, 70°C). The product is isolated by neutralization with potassium carbonate and recrystallization (yield: 78%).

Structural Confirmation :

  • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, CH₂CH₃), 7.85 (s, 1H, thiazole-H)
  • MS (ESI) : m/z 285 [M+H]⁺

Nucleophilic Substitution to Attach Pyrazole Moiety

Displacement of Chlorine

The chlorine at position 2 of the thiazole is replaced by the deprotonated pyrazole nitrogen. Conditions:

  • Base : Sodium hydride (2.2 equiv) in anhydrous DMF
  • Temperature : 0°C → rt, 8 h
  • Yield : 68%

Mechanistic Insight :
The reaction proceeds via an SₙAr mechanism, facilitated by the electron-withdrawing effect of the thiazole ring.

Hydrazinolysis to Form Thiazole-4-carbohydrazide

Ester-to-Hydrazide Conversion

The ethyl ester is treated with hydrazine hydrate (4 equiv) in ethanol at 60°C for 4 h, yielding the carbohydrazide (82% yield).

Optimization Data :

Parameter Value
Solvent Ethanol
Temperature 60°C
Reaction Time 4 h
Hydrazine Equiv 4.0

Synthesis of 2-Nitrobenzenesulfonohydrazide

Sulfonylation of Hydrazine

2-Nitrobenzenesulfonyl chloride (22.2 g, 100 mmol) is reacted with hydrazine hydrate (12.1 mL, 250 mmol) in THF at −30°C. The product precipitates as an off-white solid after washing with ice-cold brine (yield: 89%).

Purity Analysis :

  • HPLC : 98.5% (λ = 254 nm)
  • Melting Point : 142–144°C

Coupling Reaction to Form Final Compound

Acyl Chloride Activation

The thiazole-4-carbohydrazide is converted to its acyl chloride using thionyl chloride (2 equiv) in dichloromethane (0°C, 1 h). The intermediate is reacted with 2-nitrobenzenesulfonohydrazide in pyridine (rt, 12 h), yielding the target compound (74% yield).

Reaction Scheme :

  • Activation :
    $$ \text{Thiazole-4-carbohydrazide} + \text{SOCl}_2 \rightarrow \text{Thiazole-4-carbonyl chloride} $$
  • Coupling :
    $$ \text{Thiazole-4-carbonyl chloride} + \text{2-Nitrobenzenesulfonohydrazide} \rightarrow \text{Target Compound} $$

Spectroscopic Characterization

Key Analytical Data

  • Molecular Weight : 476.4 g/mol (ESI-MS: m/z 477 [M+H]⁺)
  • ¹H NMR (DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 7.65–8.20 (m, 4H, aromatic), 10.20 (s, 1H, NH)
  • ¹³C NMR : δ 162.5 (C=O), 148.2 (CF₃), 125–140 (aromatic carbons)

Yield Optimization and Challenges

Comparative Yields Across Steps

Step Yield (%) Key Factor
Pyrazole Synthesis 78 Diketone purity
Thiazole Formation 82 Reaction time
Coupling Reaction 74 Acyl chloride stability

Common Pitfalls :

  • Moisture Sensitivity : The acyl chloride intermediate hydrolyzes readily, necessitating anhydrous conditions.
  • Regioselectivity : Competing substitution at thiazole positions 2 and 5 requires precise stoichiometry.

Q & A

Q. What are the critical steps and parameters for synthesizing N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-2-nitrobenzenesulfonohydrazide?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Heterocycle Formation : Coupling of pyrazole and thiazole rings under reflux conditions with catalysts like piperidine or boron trifluoride etherate .
  • Sulfonohydrazide Linkage : Reaction of intermediates with nitrobenzenesulfonohydrazide in polar solvents (e.g., ethanol or DMSO) at controlled temperatures (60–80°C) .
  • Purification : Column chromatography or recrystallization to isolate the final product.
  • Critical Parameters : Solvent choice (e.g., THF for anhydrous conditions), stoichiometric ratios of reagents, and reaction time optimization (typically 12–24 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of trifluoromethyl (-CF₃), pyrazole, and thiazole protons/carbons. Chemical shifts for the sulfonohydrazide group typically appear at δ 10–12 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) and fragmentation pattern .
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) functional groups .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition : COX-2 or kinase inhibition assays using fluorometric/colorimetric substrates (e.g., ATPase activity for kinases) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., piperidine vs. K₂CO₃) in a factorial design .
  • In Situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yield (>80%) .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified), positive controls (e.g., doxorubicin for cytotoxicity), and solvent systems (e.g., DMSO concentration ≤0.1%) .
  • SAR Analysis : Compare substituent effects (e.g., nitro vs. methoxy groups on the benzene ring) to identify structure-activity trends .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What experimental strategies can elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography or pull-down assays with biotinylated derivatives to isolate binding proteins .
  • Molecular Dynamics (MD) Simulations : Model interactions with predicted targets (e.g., COX-2 active site) using software like AutoDock Vina .
  • Gene Expression Profiling : RNA-seq or qPCR to assess changes in inflammatory or apoptotic markers (e.g., TNF-α, Bcl-2) .

Q. How can computational methods predict biological targets and off-target effects?

  • Methodological Answer :
  • Pharmacophore Modeling : Generate 3D chemical feature maps (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger Suite .
  • Reverse Docking : Screen against databases like PDB or ChEMBL to identify potential targets .
  • Toxicity Prediction : Use ADMET tools (e.g., SwissADME) to assess hepatotoxicity or cardiotoxicity risks .

Q. What approaches are suitable for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with cyano or methyl groups) and test activity .
  • Data Table :
Substituent (R)Antimicrobial IC₅₀ (µM)COX-2 Inhibition (%)
-CF₃12.5 ± 1.285 ± 3
-CN18.7 ± 2.162 ± 5
-CH₃25.4 ± 3.045 ± 4
  • 3D-QSAR : Use CoMFA or CoMSIA to correlate electrostatic/hydrophobic fields with activity .

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